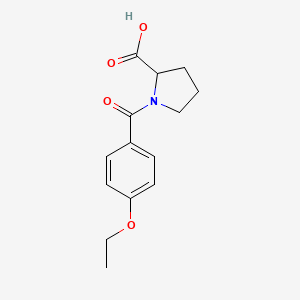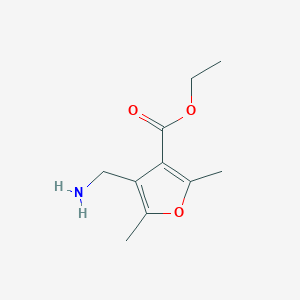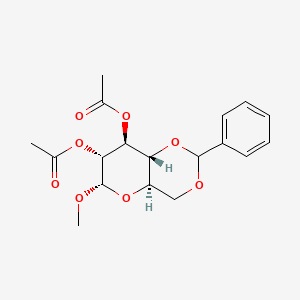
2,3-Di-O-acétyl-4,6-O-benzylidène-α-D-glucopyrannoside de méthyle
Vue d'ensemble
Description
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is a compound with the molecular formula C18H22O8 . It is a derivative of glucose and is often used in the pharmaceutical sector . It has an average mass of 366.362 Da and a monoisotopic mass of 366.131470 Da .
Synthesis Analysis
The synthesis of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside involves several steps. One method involves the use of triethylsilane and 10% Pd/C in methanol at room temperature . This process allows forApplications De Recherche Scientifique
Synthèse de glucides complexes
Ce composé est un glucopyrannoside protégé et est utile comme bloc de construction pour la synthèse de glucides complexes . Il possède des groupes protecteurs β-phénylthio, 2 et 3 benzoyle et 4,6-benzylidène .
Déprotection des dérivés glucidiques
Le composé est utilisé dans la déprotection des dérivés glucidiques contenant des acétals benzylidène et des éthers benzyliques . Ceci est réalisé dans des conditions d'hydrogénation par transfert catalytique en utilisant une combinaison de triéthylsilane et de 10 % de Pd/C dans du CH3OH à température ambiante .
Préparation de dérivés de diol glucidique
Une variété de dérivés de diol glucidique peuvent être préparés à partir de leurs dérivés benzylidène avec un excellent rendement . Ceci est réalisé par l'élimination de l'acétal benzylidène et de l'éther benzylique en utilisant une combinaison de triéthylsilane et de 10 % de Pd/C .
Ouverture régiosélective de l'acétal benzylidène
L'acétal benzylidène dans le composé peut être ouvert régiosélectivement dans des conditions réductrices pour produire des dérivés partiellement benzylés . Ceci est utile dans la dérivatisation d'un squelette glucidique .
Élimination de l'acétal benzylidène
Le composé est utilisé dans l'élimination de l'acétal benzylidène dans des conditions non acides . Ceci comprend l'hydrogénolyse en utilisant du gaz hydrogène sur du Pd/C .
6. Clivage efficace des groupes acétal/cétal promu par SnCl4 Le composé est utilisé dans le clivage efficace des groupes acétal/cétal promu par SnCl4 avec l'aide d'eau dans CH2Cl2 . Ceci conduit à des produits de désacétalisation/déscétalisation avec des rendements presque quantitatifs .
Mécanisme D'action
Target of Action
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-a-D-glucopyranoside, also known as (4aR,6S,7R,8S,8aR)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl diacetate, is a complex molecule with potential therapeutic applications. Preliminary investigations suggest that it may selectively target cell receptors associated with conditions such as cancer, inflammation, and metabolic irregularities .
Mode of Action
The compound’s structure, which includes acetyl and benzylidene groups, may play a role in its interactions with target receptors .
Result of Action
Given its potential to interact with cell receptors associated with cancer, inflammation, and metabolic irregularities, it may have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the removal of the benzylidene group from similar compounds has been observed to proceed easily . .
Analyse Biochimique
Biochemical Properties
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside plays a crucial role in biochemical reactions, particularly in the functionalization of carbohydrate intermediates. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules, forming glycosidic bonds. This interaction is essential for the synthesis of complex carbohydrates and glycoconjugates. Additionally, the compound can be deprotected under catalytic transfer hydrogenation conditions using triethylsilane and palladium on carbon (Pd/C), which is a mild and efficient method for removing benzylidene groups .
Cellular Effects
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to selectively target cell receptors associated with cancer, inflammation, and metabolic irregularities. By interacting with these receptors, the compound can modulate cell function, leading to changes in cellular behavior and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes, leading to alterations in gene expression and cellular metabolism. For example, its interaction with glycosyltransferases can result in the formation of glycosidic bonds, which are crucial for the synthesis of complex carbohydrates . Additionally, the deprotection of the compound under catalytic transfer hydrogenation conditions allows for the removal of benzylidene groups, facilitating further biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. It has been observed that the compound remains stable under mild conditions but can degrade under harsh conditions, leading to the formation of unwanted byproducts . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that the compound can have sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside vary with different dosages in animal models. At low doses, the compound can selectively target specific cell receptors and modulate cellular function without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired biochemical effects.
Metabolic Pathways
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which play key roles in the synthesis and degradation of complex carbohydrates . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, allowing it to exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it allows for precise interactions with target biomolecules. For example, the compound may be directed to the endoplasmic reticulum or Golgi apparatus, where it can participate in glycosylation reactions .
Propriétés
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16-,17?,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKXXIQSHLLVPF-AOXRCQJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)



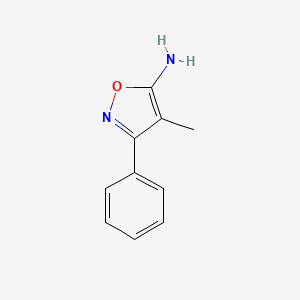

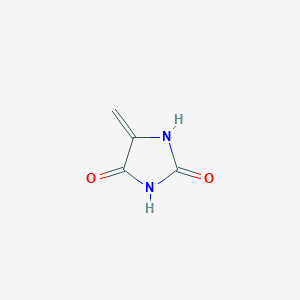
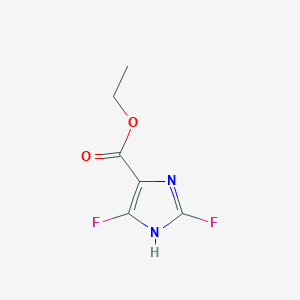
![5H-Cyclopenta[b]pyridine](/img/structure/B1605784.png)
